molecular formula C12H16N4O5 B2714728 5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 1242282-16-1

5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No. B2714728
CAS RN: 1242282-16-1
M. Wt: 296.283
InChI Key: CVHXCXQKGVNEQY-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Scientific Research Applications

Synthesis and Biological Evaluation

Research involving compounds with a structure related to 5-((4-Acetylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically focuses on the synthesis of novel molecules with potential antimicrobial, anticancer, or other biological activities. For instance, Sharma et al. (2012) synthesized a series of compounds for evaluation of their antimicrobial and anticancer potentials, highlighting the interest in developing new therapeutic agents from tetrahydropyrimidine derivatives (Sharma et al., 2012).

Antimicrobial and Anticancer Activities

The research on tetrahydropyrimidine derivatives extends to exploring their potential as antimicrobial and anticancer agents. Abdel-rahman et al. (2002) studied new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities, indicating the versatility of pyrimidine derivatives in contributing to the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

properties

IUPAC Name

5-[(4-acetylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5/c1-7(17)16-4-2-15(3-5-16)6-8-9(11(19)20)13-12(21)14-10(8)18/h2-6H2,1H3,(H,19,20)(H2,13,14,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHXCXQKGVNEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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